1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1798540-02-9
VCID: VC4237968
InChI: InChI=1S/C19H22FNO3S2/c1-14-10-13-25-18(14)6-7-19(22)21-11-8-17(9-12-21)26(23,24)16-4-2-15(20)3-5-16/h2-5,10,13,17H,6-9,11-12H2,1H3
SMILES: CC1=C(SC=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Molecular Formula: C19H22FNO3S2
Molecular Weight: 395.51

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

CAS No.: 1798540-02-9

Cat. No.: VC4237968

Molecular Formula: C19H22FNO3S2

Molecular Weight: 395.51

* For research use only. Not for human or veterinary use.

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one - 1798540-02-9

Specification

CAS No. 1798540-02-9
Molecular Formula C19H22FNO3S2
Molecular Weight 395.51
IUPAC Name 1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Standard InChI InChI=1S/C19H22FNO3S2/c1-14-10-13-25-18(14)6-7-19(22)21-11-8-17(9-12-21)26(23,24)16-4-2-15(20)3-5-16/h2-5,10,13,17H,6-9,11-12H2,1H3
Standard InChI Key UOHVJDSYDOOBHF-UHFFFAOYSA-N
SMILES CC1=C(SC=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Introduction

Structural Characterization and Molecular Properties

Core Structural Features

The compound’s IUPAC name delineates a piperidine ring substituted at the 1-position with a propan-1-one group, which branches into two key moieties:

  • A 4-((4-fluorophenyl)sulfonyl) group attached to the piperidine’s 4-position.

  • A 3-(3-methylthiophen-2-yl) chain extending from the propanone’s β-carbon.

Crystallographic analyses of analogous structures reveal that the piperidine ring adopts a chair conformation, with the sulfonyl group and thiophene substituents occupying equatorial positions to minimize steric strain . The fluorophenyl sulfonyl group enhances electron-withdrawing properties, potentially influencing receptor binding affinity, while the methylthiophene contributes to lipophilicity and metabolic stability .

Stereochemical Considerations

Single-crystal X-ray diffraction studies of related 3,5-bis(arylidene)-4-piperidone derivatives confirm E stereochemistry for the arylidene groups, with dihedral angles between the piperidine core and aromatic substituents ranging from 11.9° to 45.7° . These spatial arrangements create a pseudo-“organic clip” structure, facilitating interactions with hydrophobic enzyme pockets .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one involves multi-step protocols, as inferred from analogous compounds:

  • Piperidine Functionalization:

    • 4-Piperidone is sulfonylated with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) .

    • Subsequent N-alkylation introduces the propanone backbone via nucleophilic acyl substitution .

  • Thiophene Coupling:

    • A Mannich reaction or Friedel-Crafts acylation attaches the 3-methylthiophen-2-yl group to the propanone β-carbon .

    • Enantioselective reductions (e.g., using chiral catalysts) may refine stereochemical outcomes, though racemic mixtures are common in early-stage syntheses .

Yield Optimization

Reaction monitoring via thin-layer chromatography (TLC) and recrystallization from dichloromethane/methanol (1:1 v/v) typically yields purified products with >75% efficiency . Computational modeling suggests that substituting the piperidine’s N-sulfonyl group with bulkier analogs could enhance binding specificity but may reduce solubility .

Biological Activity and Mechanistic Insights

Anti-Inflammatory Properties

Comparative Analysis of Analogous Compounds

Compound NameStructural ModificationsBiological Activity (IC₅₀ or % Inhibition)
(E)-1-[4-(4-Fluorophenyl)sulfonyl...]Thiophene → pyridyl substitutionNO inhibition: 48.7% at 10 μM
1-(4-((4-Chlorophenyl)sulfonyl)...Fluorine → chlorine substitutionAntiproliferative: IC₅₀ = 5.2 μM (MCF-7)
3-Methylamino-1-(2-thienyl)-1-propanoneSimplified backbone (no piperidine)Intermediate for duloxetine synthesis

Key Trends:

  • Electron-withdrawing substituents (e.g., -F, -SO₂) enhance anti-inflammatory potency .

  • Thiophene methylation improves metabolic stability but may reduce aqueous solubility .

Therapeutic Applications and Future Directions

Pharmacokinetic Challenges

Preliminary ADMET predictions highlight low oral bioavailability (<30%) due to first-pass metabolism. Prodrug strategies (e.g., esterification of the ketone) are under investigation to improve absorption .

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